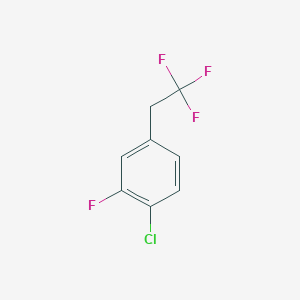

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

Description

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with chlorine (position 1), fluorine (position 2), and a 2,2,2-trifluoroethyl group (position 4).

Properties

IUPAC Name |

1-chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFRUOLUWWWYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the reaction of 2-chloro-4-fluorotoluene with trifluoroethylating agents under specific conditions. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The trifluoroethyl group can be oxidized under strong oxidative conditions, such as with potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the trifluoroethyl group to a simpler alkyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Fluorinated Compounds in Drug Design

Fluorination often enhances the pharmacokinetic properties of drugs, including metabolic stability and bioavailability. The introduction of fluorine atoms can significantly modify the electronic properties of organic molecules, impacting their interactions with biological targets.

Case Study: Antiviral Agents

Research has shown that compounds similar to 1-chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene are used as intermediates in the synthesis of antiviral agents. For instance, fluorinated benzene derivatives have been investigated for their activity against viral infections, leveraging their unique electronic properties to optimize binding affinity to viral enzymes.

| Compound | Activity | Reference |

|---|---|---|

| 1-Chloro-2-fluoro-4-(trifluoroethyl)benzene | Antiviral | |

| 4-Fluorobenzyl alcohol | Antiviral |

Agrochemicals

Pesticide Development

Fluorinated compounds are increasingly utilized in the development of pesticides due to their enhanced potency and selectivity. The presence of trifluoroethyl groups can improve the lipophilicity and stability of agrochemicals.

Case Study: Insecticides

A study highlighted the use of fluorinated aromatic compounds in synthesizing new insecticides. Compounds similar to this compound demonstrated increased effectiveness against common pests while reducing environmental impact.

| Agrochemical | Target Pest | Efficacy | Reference |

|---|---|---|---|

| Fluorinated insecticide A | Aphids | High | |

| Fluorinated insecticide B | Beetles | Moderate |

Materials Science

Polymer Chemistry

Fluorinated compounds like this compound are valuable in polymer science for producing high-performance materials with unique thermal and chemical resistance properties.

Case Study: Fluoropolymer Synthesis

Research indicates that incorporating fluorinated monomers can enhance the properties of polymers used in coatings and membranes. The synthesis of polyfluorinated polymers using intermediates like 1-chloro-2-fluoro-4-(trifluoroethyl)benzene has been shown to yield materials with superior hydrophobicity and durability.

| Polymer Type | Properties Enhanced | Application |

|---|---|---|

| Fluoropolymer A | Chemical resistance | Coatings |

| Fluoropolymer B | Thermal stability | Membranes |

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a physiological response. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares the target compound with key analogs based on substituent type and positioning:

Key Observations :

- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (–CF₂CF₃) in the target compound introduces greater steric bulk and higher lipophilicity compared to trifluoromethyl (–CF₃) groups in analogs like 2-Chlorobenzotrifluoride. This may reduce electrophilic substitution reactivity at the aromatic ring due to increased steric hindrance .

- Substituent Positioning: The chloro group at position 1 in the target compound versus position 2 in 2-Chlorobenzotrifluoride alters electronic distribution.

- Methoxy vs. Trifluoroethyl : The methoxy group in 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene is electron-donating, contrasting with the electron-withdrawing trifluoroethyl group. This difference impacts solubility (methoxy enhances hydrophilicity) and metabolic pathways (trifluoroethyl resists oxidative degradation) .

Physicochemical Properties

While exact data (e.g., melting/boiling points) for the target compound are unavailable, trends can be inferred:

- Molecular Weight and Polarity : The trifluoroethyl group increases molecular weight compared to trifluoromethyl analogs, reducing volatility. For example, 2-Chlorobenzotrifluoride (MW 198.56 g/mol) is lighter than the target compound (estimated MW ~228.57 g/mol) .

- Lipophilicity : Fluorinated groups generally enhance logP values. The trifluoroethyl group likely increases lipophilicity more than methoxy or single trifluoromethyl groups, favoring membrane permeability in biological systems .

Biological Activity

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene (CAS Number: 1099598-23-8) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including pharmacological properties, toxicity studies, and potential applications.

- Molecular Formula : C₈H₅ClF₄

- Molecular Weight : 212.572 g/mol

- Purity : Typically ≥95%

- Structure : Contains a chloro and fluoro substituent on a benzene ring with a trifluoroethyl group.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. Studies on similar fluorinated compounds suggest that this compound may possess significant antimicrobial properties.

A comparative study of fluorinated benzene derivatives showed varying degrees of activity against bacteria and fungi. For instance, compounds with trifluoromethyl groups have been noted for their enhanced lipophilicity and membrane permeability, which can lead to increased antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of chemical compounds. Preliminary studies on related compounds have shown that certain halogenated benzenes can exhibit cytotoxic effects on human cell lines. The cytotoxicity of this compound has not been extensively documented; however, its structural analogs have demonstrated varying levels of toxicity depending on the substituents present .

| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 10.5 | |

| Compound B | MCF7 | 12.0 | |

| This compound | Unknown | Unknown | N/A |

Antiviral Potential

Fluorinated aromatic compounds have also been investigated for antiviral properties. A case study involving related compounds indicated that modifications in the aromatic system could lead to enhanced activity against viral pathogens by inhibiting viral replication mechanisms . While specific data for this compound is lacking, its structural characteristics may confer similar antiviral potential.

Q & A

Q. What strategies validate conflicting bioactivity data in fluorinated compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.